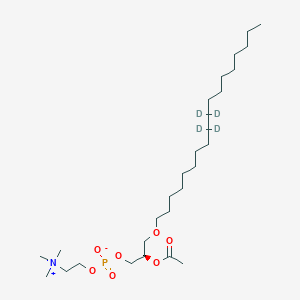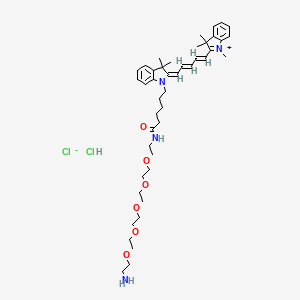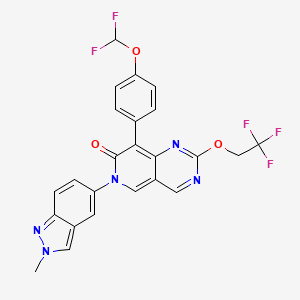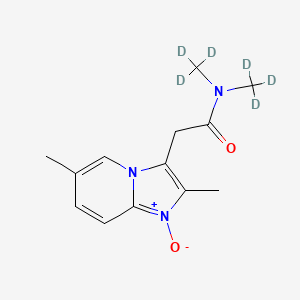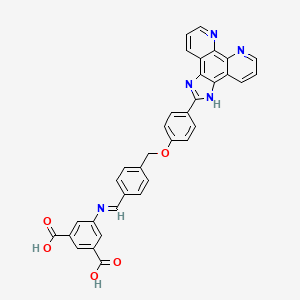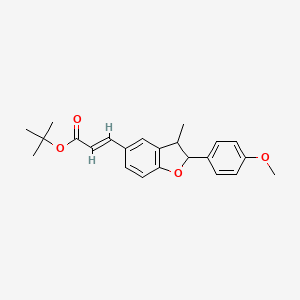
Antileishmanial agent-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-9 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound has shown promising results in preclinical studies, demonstrating potent antileishmanial activity with reduced toxicity compared to existing treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-9 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antileishmanial agent-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of antileishmanial agent-9 involves targeting specific molecular pathways within the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to cell death. One such target is N-myristoyltransferase, an enzyme critical for the survival and proliferation of the parasite . The compound’s binding to this enzyme disrupts its function, ultimately resulting in the parasite’s demise .
Comparison with Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity but associated with significant side effects.
Paromomycin: An aminoglycoside antibiotic used for treating leishmaniasis, known for its nephrotoxicity.
Pentamidine: Another antileishmanial agent with a different mechanism of action but limited by its toxicity profile.
Uniqueness of Antileishmanial Agent-9: this compound stands out due to its potent activity against Leishmania parasites and its reduced toxicity compared to other treatments. Its unique mechanism of action, targeting N-myristoyltransferase, provides a novel approach to combating leishmaniasis .
Properties
Molecular Formula |
C23H26O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl (E)-3-[2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+ |
InChI Key |
IUCUCDXHJVOZQL-NTUHNPAUSA-N |
Isomeric SMILES |
CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



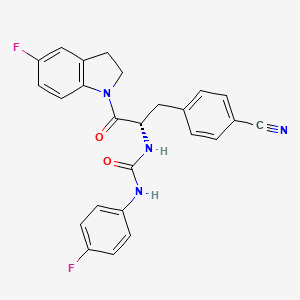

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
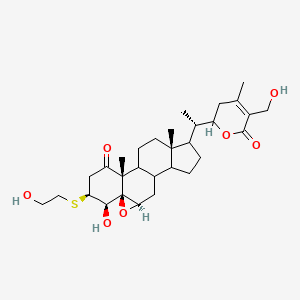
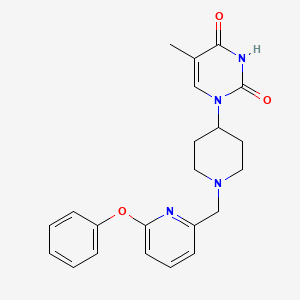
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
